endo-BCN-PEG3-Boc-amine

Descripción general

Descripción

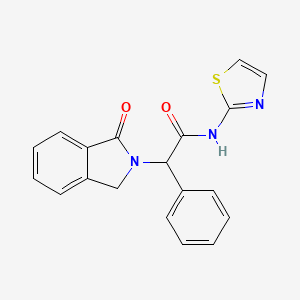

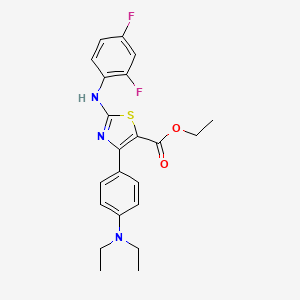

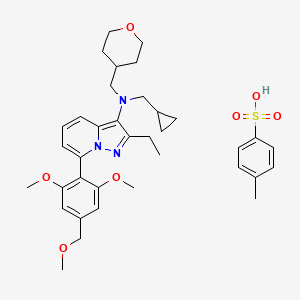

Endo-BCN-PEG3-Boc-amine is a PEG derivative containing a BCN group and a Boc-protected amine . The BCN group can react with azide-tagged biomolecules . It is used in medical research, drug-release, nanotechnology, new materials research, and cell culture .

Synthesis Analysis

The protected amine in endo-BCN-PEG3-Boc-amine can be deprotected under mild acidic conditions . The BCN group can react with azide-tagged biomolecules .Molecular Structure Analysis

The molecular formula of endo-BCN-PEG3-Boc-amine is C24H40N2O7 . It has a molecular weight of 468.6 g/mol .Chemical Reactions Analysis

The BCN group in endo-BCN-PEG3-Boc-amine can react with azide-tagged molecules or biomolecules via copper-free Click Chemistry .Physical And Chemical Properties Analysis

Endo-BCN-PEG3-Boc-amine has a molecular weight of 468.6 g/mol and a molecular formula of C24H40N2O7 . It is recommended to be stored at -5°C, kept dry, and avoid sunlight .Aplicaciones Científicas De Investigación

Click Chemistry Linker

“endo-BCN-PEG3-Boc-amine” is a click chemistry linker containing a BCN and an amine group . The BCN group can react with azide-tagged biomolecules under mild conditions .

Bioconjugation

In bioconjugation, “endo-BCN-PEG3-Boc-amine” can be used as a linker molecule to attach proteins or peptides to surfaces, nanoparticles, or other molecules . The endo-BCN group can react with the azide groups on the surface or molecule, while the amine group can react with carboxylic acid or activated ester groups on the protein or peptide .

Medical Research

“endo-BCN-PEG3-Boc-amine” is used in medical research . It can be used to modify biomolecules, enabling researchers to study their function and interaction in a biological context .

Drug Release

“endo-BCN-PEG3-Boc-amine” is used in drug release studies . It can be used to attach drug molecules to carriers, allowing for controlled release of the drug .

Nanotechnology

In nanotechnology, “endo-BCN-PEG3-Boc-amine” is used to modify the surface of nanoparticles . This allows for the attachment of various functional groups, enabling the nanoparticles to be used in a wide range of applications .

New Materials Research

“endo-BCN-PEG3-Boc-amine” is used in new materials research . It can be used to modify the properties of materials, leading to the development of new materials with improved or novel properties .

Cell Culture

“endo-BCN-PEG3-Boc-amine” is used in cell culture . It can be used to modify the surface of culture dishes, improving cell adhesion and growth .

Proteomics

In proteomics, “endo-BCN-PEG3-Boc-amine” can be used to label proteins. The BCN group can react with azide-tagged proteins, allowing for their detection and analysis .

These are just a few of the many possible applications of “endo-BCN-PEG3-Boc-amine”. It’s a versatile compound with a wide range of uses in scientific research .

Mecanismo De Acción

Target of Action

The primary targets of endo-BCN-PEG3-Boc-amine are azide-tagged biomolecules . The compound contains a bicyclononyne (BCN) group that can react with these azide-tagged biomolecules .

Mode of Action

endo-BCN-PEG3-Boc-amine interacts with its targets through a process known as click chemistry . The BCN group in the compound reacts with azide-tagged biomolecules . Additionally, the compound contains a Boc-protected amine, which can be deprotected under mild acidic conditions . This free amine can then react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .

Biochemical Pathways

The compound’s ability to react with azide-tagged biomolecules suggests it may be involved in modifying these molecules, potentially affecting their function or localization within a cell .

Pharmacokinetics

The compound’s polyethylene glycol (peg) structure suggests it may have favorable pharmacokinetic properties, such as increased solubility and stability .

Result of Action

Given its ability to react with azide-tagged biomolecules, it may be used to modify these molecules, potentially altering their function or localization within a cell .

Action Environment

The compound’s peg structure suggests it may be stable and effective in a variety of environments .

Safety and Hazards

Direcciones Futuras

Endo-BCN-PEG3-Boc-amine is used in medical research, drug-release, nanotechnology, and new materials research . It is also used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O7/c1-24(2,3)33-23(28)26-11-13-30-15-17-31-16-14-29-12-10-25-22(27)32-18-21-19-8-6-4-5-7-9-20(19)21/h19-21H,6-18H2,1-3H3,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOLXDJYWZRBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

endo-BCN-PEG3-Boc-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

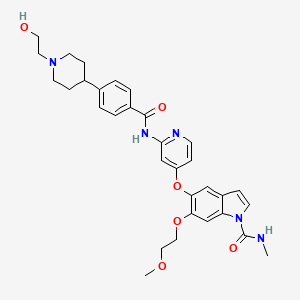

![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)

![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)